Scientific Field: Materials Science
Summary of the Application: 2,5-Dibromoaniline is used in the chemical copolymerization of aniline and 2,5-dibromoaniline or 2,6-dibromoaniline by oxidation with K2Cr2O7 in H2SO4/acetonitrile media.
Methods of Application: The copolymerization process involves the oxidation of aniline and 2,5-dibromoaniline or 2,6-dibromoaniline with K2Cr2O7 in H2SO4/acetonitrile media.
Results or Outcomes: The electrical conductivity of the copolymer decreases when the substituted aniline fraction is increased in the copolymer.
Scientific Field: Organic Chemistry
Summary of the Application: 2,5-Dibromoaniline is used as a starting reagent in the synthesis of 2,4,5-tribromoaniline and 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole .
2,5-Dibromoaniline is an organic compound with the molecular formula C₆H₄Br₂N. It consists of a benzene ring substituted with two bromine atoms at the 2 and 5 positions and an amino group (–NH₂) at the 1 position. This compound appears as a beige to dark grey crystalline solid and has a melting point of approximately 60-62 °C. It is known for its potential applications in various chemical syntheses and as a precursor in the production of other brominated anilines.
These reactions highlight its versatility as a building block in organic synthesis.
Several methods have been developed for synthesizing 2,5-dibromoaniline:
2,5-Dibromoaniline finds applications in several fields:
These applications underscore its importance in both industrial and research settings.
Interaction studies involving 2,5-dibromoaniline primarily focus on its reactivity with biological molecules and other chemicals. Its ability to undergo nucleophilic substitution makes it a candidate for studying interactions with proteins or nucleic acids. Furthermore, its potential toxicological effects necessitate investigations into its environmental impact and bioaccumulation tendencies.
Several compounds share structural similarities with 2,5-dibromoaniline. A comparison highlights their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
2-Bromoaniline | C₆H₄BrN | Contains one bromine atom; less reactive than 2,5-dibromoaniline. |
4-Bromoaniline | C₆H₄BrN | Bromine at para position; different reactivity profile. |
3,4-Dichloroaniline | C₆H₄Cl₂N | Contains chlorine instead of bromine; different chemical properties. |
2,4-Dibromoaniline | C₆H₄Br₂N | Bromine atoms at different positions; varies in reactivity compared to 2,5-dibromoaniline. |
The unique positioning of the bromine atoms in 2,5-dibromoaniline influences its reactivity and applications compared to these similar compounds.
Irritant